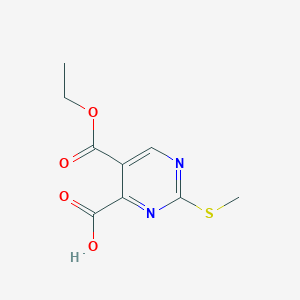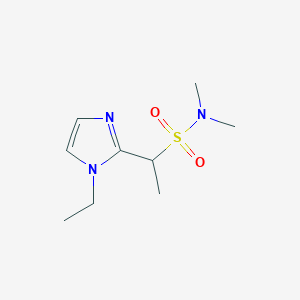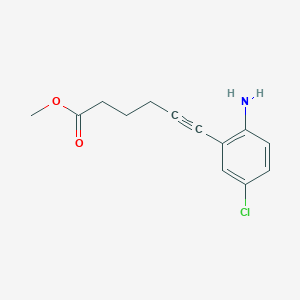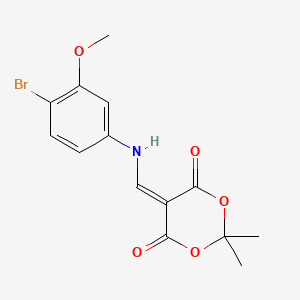![molecular formula C12H20N2O3 B13969382 2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969382.png)
2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-Acetyl-2,8-diazaspiro[45]decan-2-yl)acetic acid is a chemical compound with the molecular formula C12H20N2O3 It is characterized by a spirocyclic structure, which includes a diazaspirodecane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid typically involves the formation of the spirocyclic core followed by the introduction of the acetyl and acetic acid groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the diazaspirodecane core. Subsequent acetylation and carboxylation steps are carried out to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor in specific biochemical pathways.
Wirkmechanismus
The mechanism of action of 2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. For example, the compound may inhibit certain enzymes, thereby affecting metabolic processes or signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid
- 2,8-Diazaspiro[4.5]decan-1-one derivatives
- 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride
Uniqueness
2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid is unique due to its specific spirocyclic structure and the presence of both acetyl and acetic acid functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C12H20N2O3 |
|---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
2-(8-acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid |
InChI |
InChI=1S/C12H20N2O3/c1-10(15)14-6-3-12(4-7-14)2-5-13(9-12)8-11(16)17/h2-9H2,1H3,(H,16,17) |
InChI-Schlüssel |
OHRALUBSPJFTKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC2(CC1)CCN(C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane](/img/structure/B13969356.png)

![(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B13969359.png)

![2-[(2-Chloro-4-pyrimidinyl)amino]-n-methylbenzamide](/img/structure/B13969375.png)
